molecular formula C8H8Cl2N2O B1622035 1-(2,6-Dichlorophenyl)-3-methylurea CAS No. 71463-58-6

1-(2,6-Dichlorophenyl)-3-methylurea

Cat. No. B1622035
CAS RN: 71463-58-6
M. Wt: 219.06 g/mol
InChI Key: GZGMPIOPYIEASI-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-3-methylurea, also known as DCMU, is a herbicide that has been widely used in agriculture for weed control. It is a highly effective herbicide that works by inhibiting photosynthesis in plants. DCMU has also been used in scientific research as a tool to study the mechanism of photosynthesis and other physiological processes in plants.

Mechanism of Action

1-(2,6-Dichlorophenyl)-3-methylurea works by binding to the D1 protein in photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This binding prevents the transfer of electrons and inhibits the production of ATP and NADPH, which are essential for photosynthesis.
Biochemical and Physiological Effects:
The inhibition of photosynthesis by 1-(2,6-Dichlorophenyl)-3-methylurea has a number of biochemical and physiological effects on plants. It leads to a decrease in the production of carbohydrates, which are essential for growth and development. It also leads to an increase in the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,6-Dichlorophenyl)-3-methylurea in lab experiments is that it is a highly effective herbicide that can be used to control weeds in experimental plots. It is also a relatively inexpensive chemical that is readily available. However, one of the limitations of using 1-(2,6-Dichlorophenyl)-3-methylurea is that it can have non-specific effects on plant physiology, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on 1-(2,6-Dichlorophenyl)-3-methylurea. One area of research is to study the effects of 1-(2,6-Dichlorophenyl)-3-methylurea on other physiological processes in plants, such as respiration and nitrogen fixation. Another area of research is to develop new herbicides that are more specific and less toxic than 1-(2,6-Dichlorophenyl)-3-methylurea. Finally, there is a need to study the environmental impact of 1-(2,6-Dichlorophenyl)-3-methylurea and other herbicides on soil and water quality.

Scientific Research Applications

1-(2,6-Dichlorophenyl)-3-methylurea has been used extensively in scientific research to study the mechanism of photosynthesis in plants. It works by inhibiting the electron transport chain in photosystem II, which leads to a decrease in the production of ATP and NADPH. This inhibition of photosynthesis has been used to study the role of photosynthesis in various physiological processes in plants, such as growth, development, and stress responses.

properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-11-8(13)12-7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGMPIOPYIEASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40991887
Record name N-(2,6-Dichlorophenyl)-N'-methylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40991887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71463-58-6
Record name N-(2,6-Dichlorophenyl)-N′-methylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71463-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dichlorophenyl)-3-methylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071463586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dichlorophenyl)-N'-methylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40991887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,6-dichlorophenyl)-3-methylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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